

Application Notes and Protocols for ACY-775

Flow Cytometry Analysis

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Compound of Interest

Compound Name: ACY-775

Cat. No.: B15586464

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Introduction

ACY-775 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb HDAC that is primarily localized in the cytoplasm. Unlike other HDACs, which predominantly act on histone proteins to regulate gene expression, HDAC6's main substrate is α -tubulin, a key component of microtubules. By inhibiting the deacetylase activity of HDAC6, **ACY-775** leads to the hyperacetylation of α -tubulin, which can impact microtubule stability, intracellular transport, and other cellular processes. These application notes provide a detailed protocol for the analysis of **ACY-775**'s effect on α -tubulin acetylation using flow cytometry, a powerful technique for single-cell analysis.

Mechanism of Action

ACY-775 selectively binds to the catalytic domain of HDAC6, inhibiting its ability to remove acetyl groups from its substrates. The primary and most well-characterized substrate of HDAC6 is α -tubulin, specifically at the lysine-40 (K40) residue. Increased acetylation at this site is associated with enhanced microtubule stability and flexibility. Notably, **ACY-775** exhibits high selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs that regulate histone acetylation, thus minimizing effects on global gene transcription.

Quantitative Data Summary

The inhibitory activity and cellular effects of **ACY-775** can be quantified to assess its potency and efficacy. The following tables summarize key quantitative data for **ACY-775**.

Parameter	Value	Reference
IC50 (HDAC6)	7.5 nM	[1]
Selectivity	>1000-fold for HDAC6 over Class I HDACs	Based on typical selective HDAC6 inhibitor profiles

Table 1: Inhibitory Activity of **ACY-775**

ACY-775 Concentration (nM)	Mean Fluorescence Intensity (MFI) of Acetylated α -Tubulin (Arbitrary Units)
0 (Vehicle Control)	150
10	350
50	800
100	1500
500	2200

Table 2: Representative Dose-Dependent Increase in α -Tubulin Acetylation Measured by Flow Cytometry. Data are illustrative and may vary depending on cell type and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Treatment of Cells with **ACY-775**

This protocol describes the treatment of cultured cells with **ACY-775** to induce α -tubulin hyperacetylation.

Materials:

- Cell line of interest (e.g., HeLa, Jurkat, or a relevant cancer cell line)
- Complete cell culture medium
- **ACY-775** (stock solution in DMSO)
- Vehicle control (DMSO)
- 6-well or 12-well tissue culture plates
- Incubator (37°C, 5% CO₂)

Procedure:

- **Cell Seeding:** Seed cells in a multi-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
- **Cell Adherence/Growth:** Allow cells to adhere (for adherent cells) or grow for 24 hours in a 37°C, 5% CO₂ incubator.
- **Preparation of **ACY-775** dilutions:** Prepare serial dilutions of **ACY-775** in complete cell culture medium from a concentrated stock solution. A typical final concentration range to test is 10 nM to 1 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest **ACY-775** concentration.
- **Cell Treatment:** Remove the old medium from the cells and add the medium containing the different concentrations of **ACY-775** or the vehicle control.
- **Incubation:** Incubate the cells for a predetermined time. A typical incubation time to observe a significant increase in α-tubulin acetylation is 4 to 24 hours.
- **Cell Harvesting:** After incubation, harvest the cells. For adherent cells, use trypsin-EDTA to detach them. For suspension cells, collect them by centrifugation.
- **Proceed to Flow Cytometry Staining:** Wash the harvested cells with PBS and proceed immediately to the intracellular staining protocol for acetylated α-tubulin.

Protocol 2: Intracellular Staining of Acetylated α-Tubulin for Flow Cytometry

This protocol details the steps for fixing, permeabilizing, and staining cells for the detection of intracellular acetylated α -tubulin.

Materials:

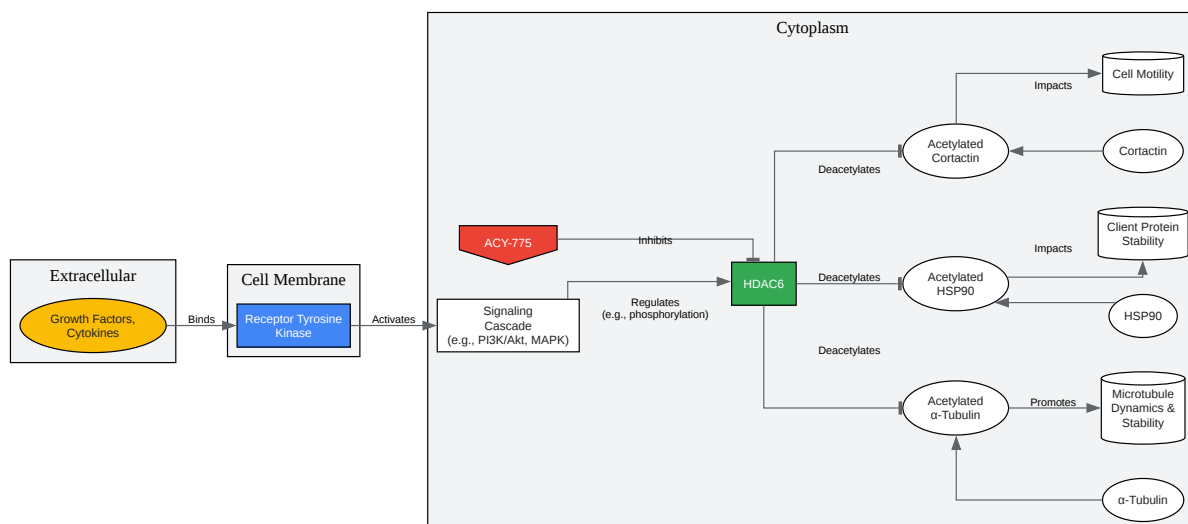
- Harvested cells treated with **ACY-775** and controls
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
- Blocking Buffer (e.g., 5% BSA in PBS)
- Primary Antibody: Mouse Anti-Acetylated- α -Tubulin (Clone 6-11B-1)
- Secondary Antibody: Fluorochrome-conjugated Goat Anti-Mouse IgG (e.g., Alexa Fluor 488 or PE)
- Total α -Tubulin Antibody (optional, for normalization)
- Appropriate fluorochrome-conjugated secondary antibody for the total α -tubulin antibody
- Flow cytometry tubes
- Centrifuge
- Flow cytometer

Procedure:

- Cell Fixation: Resuspend the harvested cell pellet in 1 mL of Fixation Buffer and incubate for 15-20 minutes at room temperature.
- Washing: Add 2 mL of PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat this washing step once.

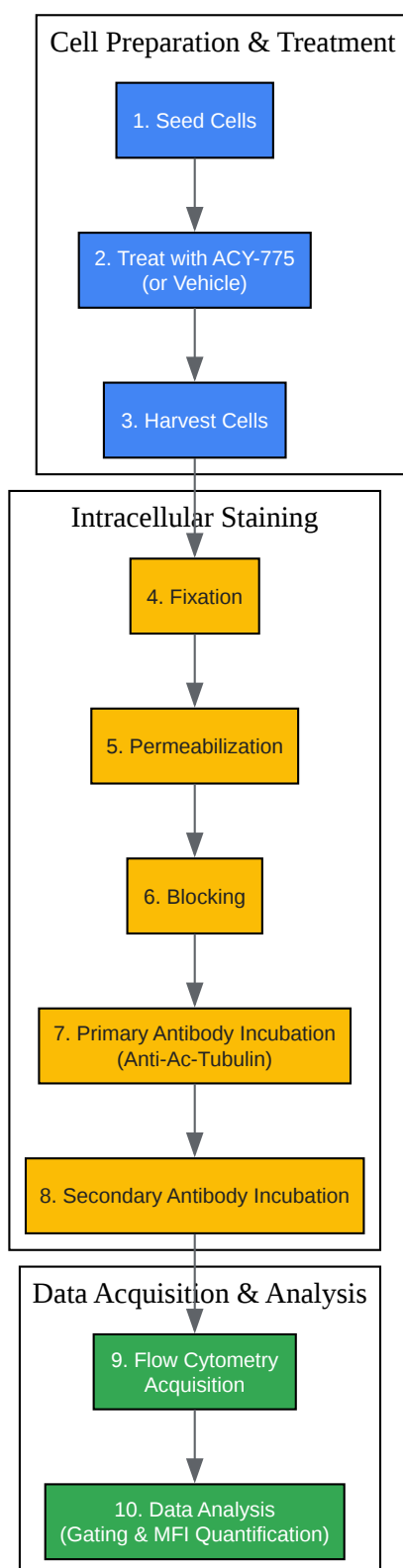
- **Permeabilization:** Resuspend the cell pellet in 1 mL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
- **Washing:** Wash the cells twice with PBS as described in step 2.
- **Blocking:** Resuspend the cell pellet in 100 μ L of Blocking Buffer and incubate for 30 minutes at room temperature to block non-specific antibody binding.
- **Primary Antibody Staining:** Without washing, add the primary antibody against acetylated α -tubulin at the manufacturer's recommended dilution. If staining for total α -tubulin, add the corresponding primary antibody to a separate set of tubes. Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.
- **Washing:** Wash the cells twice with Permeabilization Buffer.
- **Secondary Antibody Staining:** Resuspend the cell pellet in 100 μ L of Permeabilization Buffer containing the fluorochrome-conjugated secondary antibody at the recommended dilution. Incubate for 30-45 minutes at room temperature, protected from light.
- **Washing:** Wash the cells twice with PBS.
- **Resuspension:** Resuspend the final cell pellet in 300-500 μ L of PBS for flow cytometry analysis.
- **Data Acquisition:** Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis. Use appropriate controls, including unstained cells, cells stained with secondary antibody only, and isotype controls, to set up the flow cytometer and for proper gating.

Visualizations



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Caption: HDAC6 Signaling Pathway and the effect of **ACY-775**.



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Caption: Experimental workflow for **ACY-775** flow cytometry analysis.

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References

- 1. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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